N-cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “PMID19289283C32” is a synthetic organic molecule. It has been studied for its potential as a selective inhibitor of Rho kinase 2 (ROCK2), which plays a crucial role in various cellular processes, including contraction, motility, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID19289283C32” involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrido[3,4-d]pyrimidine core: This is achieved through a series of condensation reactions involving appropriate amines and aldehydes under controlled conditions.
Introduction of the morpholine moiety: This step involves the nucleophilic substitution reaction where the morpholine ring is introduced into the core structure.
Cycloheptyl group attachment: The final step involves the attachment of the cycloheptyl group through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
For industrial-scale production, the synthesis of “PMID19289283C32” would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and reduce the risk of side reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
“PMID19289283C32” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
“PMID19289283C32” has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Rho kinase 2 and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of ROCK2 in cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in diseases where ROCK2 is implicated, such as cardiovascular diseases, cancer, and neurological disorders.
Mechanism of Action
The mechanism of action of “PMID19289283C32” involves the selective inhibition of Rho kinase 2 (ROCK2). By binding to the active site of ROCK2, the compound prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. This inhibition leads to changes in cell contraction, motility, and proliferation, which are crucial in the context of diseases such as cancer and cardiovascular disorders .
Comparison with Similar Compounds
Similar Compounds
Compound 32 (PMID 20471253): Another ROCK2 inhibitor with a similar core structure but different substituents.
Y-27632: A well-known ROCK inhibitor with a different chemical structure but similar biological activity.
Fasudil: Another ROCK inhibitor used clinically for the treatment of cerebral vasospasm.
Uniqueness
“PMID19289283C32” is unique due to its high selectivity for ROCK2 over other kinases, which reduces the potential for off-target effects. This selectivity makes it a valuable tool for studying the specific role of ROCK2 in various cellular processes and for developing targeted therapies .
Properties
Molecular Formula |
C20H29N5O2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-cycloheptyl-6-(2-morpholin-4-ylethoxy)pyrido[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H29N5O2/c1-2-4-6-16(5-3-1)24-20-17-13-19(21-14-18(17)22-15-23-20)27-12-9-25-7-10-26-11-8-25/h13-16H,1-12H2,(H,22,23,24) |
InChI Key |
OGIVDFLCEHDQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=NC3=CN=C(C=C32)OCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.